(Arg)9 TFA: An In-depth Technical Guide to a Powerful Cell-Penetrating Peptide
(Arg)9 TFA: An In-depth Technical Guide to a Powerful Cell-Penetrating Peptide
(Arg)9 TFA, or Nona-L-arginine trifluoroacetate (B77799), is a synthetic, cell-penetrating peptide (CPP) that has garnered significant attention within the scientific community for its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of living cells. Comprising nine consecutive L-arginine amino acid residues, this cationic peptide's efficacy stems from the densely packed, positively charged guanidinium (B1211019) groups on its side chains. The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process, which typically involves high-performance liquid chromatography (HPLC).[1][2] This guide provides a comprehensive technical overview of (Arg)9 TFA, its mechanism of action, experimental protocols for its use, and a summary of its performance in various applications.
Core Concepts and Mechanism of Action
(Arg)9 belongs to the class of arginine-rich CPPs, which are known for their high translocation efficiency.[3] The primary driving force behind its cell-penetrating ability is the electrostatic interaction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans (HSPGs).[4] While the precise mechanism of internalization is still a subject of some debate, the predominant pathway is believed to be endocytosis.[4][5]
The process begins with the binding of (Arg)9 to the cell surface, which can trigger membrane multilamellarity and fusion.[3] This interaction facilitates the uptake of the peptide and its associated cargo into endosomes. For the cargo to exert its biological effect, it must then escape the endosome and enter the cytoplasm. Evidence suggests that arginine-rich CPPs can promote endosomal escape, although the exact mechanism is not fully elucidated.[1] Some studies also propose a direct translocation or pore formation mechanism, particularly at higher concentrations.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and application of (Arg)9 TFA.
Synthesis and Purification
(Arg)9 is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis of (Arg)9
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Resin Preparation: Start with a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each of the nine arginine residues.
-
Cleavage and Deprotection: After the final arginine has been coupled and its Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the peptide pellet under vacuum and then lyophilize to obtain the crude (Arg)9 TFA powder.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water.
-
Chromatographic Conditions: Use a reversed-phase C18 column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 60% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm. Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity (>95%).
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified (Arg)9 TFA as a white, fluffy powder.
Characterization
Protocol 3: Mass Spectrometry and NMR Analysis
-
Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analyze using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the peptide.[7][8] The expected monoisotopic mass of the (Arg)9 peptide is approximately 1422.9 g/mol .[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In Vitro Cargo Delivery
Protocol 4: (Arg)9-Mediated Protein Delivery
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Complex Formation: Prepare a stock solution of (Arg)9 TFA and the protein cargo in a serum-free cell culture medium or phosphate-buffered saline (PBS). Mix the (Arg)9 and protein at a desired molar ratio (e.g., 10:1) and incubate at room temperature for 30 minutes to allow for complex formation.
-
Cell Culture: Plate the target cells in a suitable culture vessel and allow them to adhere overnight.
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Transduction: Replace the culture medium with a fresh, serum-free medium containing the pre-formed (Arg)9-protein complexes. Incubate the cells for 2-4 hours at 37°C.
-
Post-Transduction: Remove the medium containing the complexes and replace it with a complete culture medium.
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Analysis: Analyze the cells for the desired biological effect of the delivered protein at an appropriate time point (e.g., 24-48 hours). This can be done using methods such as Western blotting, immunofluorescence, or functional assays.
Protocol 5: (Arg)9-Mediated siRNA Delivery
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Complex Formation: Prepare stock solutions of (Arg)9 TFA and siRNA in an RNase-free buffer. Mix the (Arg)9 and siRNA at various N/P ratios (the ratio of nitrogen in the peptide to phosphate (B84403) in the siRNA, e.g., 5:1, 10:1, 20:1) and incubate at room temperature for 20-30 minutes.
-
Cell Culture: Seed the target cells in a 24-well plate the day before transfection.
-
Transfection: Add the (Arg)9-siRNA complexes to the cells in a serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Post-Transfection: Add complete medium to the wells.
-
Gene Silencing Analysis: Assess the level of target gene knockdown 24-72 hours post-transfection using quantitative real-time PCR (qRT-PCR) or Western blotting.
Protocol 6: (Arg)9-Mediated Plasmid DNA Delivery
-
Complex Formation: Prepare solutions of (Arg)9 TFA and plasmid DNA in a suitable buffer. Mix the peptide and plasmid at various charge ratios (N/P ratios) and allow them to form complexes by incubating at room temperature for 30 minutes. The formation of larger aggregates can enhance transfection efficiency.[11]
-
Transfection: Add the (Arg)9-pDNA complexes to the cells in a serum-free medium.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Post-Transfection: Replace the transfection medium with a complete culture medium.
-
Gene Expression Analysis: Analyze the expression of the transgene 24-72 hours post-transfection using appropriate methods such as reporter gene assays (e.g., luciferase, GFP) or qRT-PCR.
In Vivo Administration
Protocol 7: In Vivo Administration in a Mouse Tumor Model [10][12]
-
Tumor Induction: Subcutaneously inject tumor cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.
-
Complex Preparation: Prepare the (Arg)9-cargo complexes as described in the in vitro protocols.
-
Administration: Administer the complexes to the mice via intratumoral or intravenous injection. The dosage and frequency will depend on the specific cargo and therapeutic goal.
-
Monitoring: Monitor tumor growth and the overall health of the mice.
-
Analysis: At the end of the study, sacrifice the mice and excise the tumors and other organs for analysis (e.g., histology, Western blotting, qRT-PCR) to evaluate the therapeutic efficacy and biodistribution of the delivered cargo.
Quantitative Data
The efficacy of (Arg)9 TFA has been quantified in various studies. The following tables summarize some of these findings.
| Application | Model System | Parameter | Value | Reference |
| Neuroprotection | Glutamic acid-induced excitotoxicity in primary cortical neurons | IC50 | 0.78 µM | [5][13][14] |
| Neuroprotection | Kainic acid-induced excitotoxicity in primary cortical neurons | IC50 | 0.81 µM | [5][13][14] |
| Neuroprotection | In vitro ischemia in primary cortical neurons | IC50 | 6.0 µM | [5][13][14] |
| In Vivo Neuroprotection | Permanent middle cerebral artery occlusion in rats | Infarct Volume Reduction | 20% | [5][13] |
| Cargo Type | Cell Line | (Arg)9/Cargo Ratio (N/P) | Transfection Efficiency | Reference |
| Plasmid DNA (pCMV-Luc) | A549 | 30 | High luciferase expression | [15] |
| Protein (anti-HER2 scFv) | NIH3T3 (HER2-negative) | N/A | Enhanced cellular penetration | [4] |
| Protein (RNase A) | K-562 | N/A | IC50 of 1.4 µM | [16] |
Signaling Pathways and Experimental Workflows
(Arg)9 TFA can be used to deliver therapeutic agents that modulate specific cellular signaling pathways. For instance, it has been employed to deliver an anti-HER2 single-chain antibody (scFv) to inhibit the HER2-Akt signaling pathway, which is often dysregulated in cancer.[4]
Caption: The HER2-Akt signaling pathway and the inhibitory action of (Arg)9-delivered anti-HER2 scFv.
The diagram above illustrates a simplified representation of the HER2-Akt signaling pathway. Dimerization of HER2 and HER3 receptors leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. This recruits and activates PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then promotes cell proliferation and survival through downstream effectors like mTORC1. The (Arg)9-delivered anti-HER2 scFv can inhibit this pathway by binding to the HER2 receptor and preventing its activation.[2][5][17][18]
Caption: A generalized experimental workflow for in vitro cargo delivery using (Arg)9 TFA.
This workflow outlines the key steps for utilizing (Arg)9 TFA to deliver macromolecules into cells. The process involves the initial formation of a complex between (Arg)9 and the cargo, followed by the incubation of this complex with the target cells, and subsequent analysis of the delivered cargo's effect.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nona-arginine | C54H110N36O10 | CID 25077438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Administering the Optimum Dose of l-Arginine in Regional Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene transfer mediated by polyarginine requires a formation of big carrier-complex of DNA aggregate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administering the Optimum Dose of l-Arginine in Regional Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyarginine as a multifunctional fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
